molecular formula C22H23N5O4S2 B2832746 N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1216577-97-7

N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2832746
CAS No.: 1216577-97-7
M. Wt: 485.58
InChI Key: JWVVVRLKNHUYIJ-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core fused with a tetrahydrofuran (THF) substituent and a 3-methoxybenzyl-thioacetamide side chain. This structure combines multiple pharmacophoric elements:

  • Thieno-triazolo-pyrimidine scaffold: Known for interactions with enzymes and receptors due to its nitrogen-rich aromatic system .
  • Tetrahydrofuran-2-ylmethyl group: Enhances solubility and modulates steric effects .
  • 3-Methoxybenzyl-thioacetamide moiety: Likely contributes to target specificity and bioavailability via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-30-15-5-2-4-14(10-15)11-23-18(28)13-33-22-25-24-21-26(12-16-6-3-8-31-16)20(29)19-17(27(21)22)7-9-32-19/h2,4-5,7,9-10,16H,3,6,8,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVVVRLKNHUYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Biological/Physicochemical Relevance Analytical Techniques Used References
Target Compound Thieno-triazolo-pyrimidine THF-2-ylmethyl, 3-methoxybenzyl, thioacetamide Potential enzyme inhibition/modulation IR, NMR, X-ray (hypothesized)
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide (4.1) Thiadiazole-triazine Trichloroethyl, phenyl, acetamide Intermediate in heterocyclic synthesis X-ray diffraction, IR, NMR, MS
930944-60-8 (N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-1,5-Dihydro-3-Propyl-5-Thioxo-4H-1,2,4-Triazole-4-Acetamide) Triazole-pyridine Chloro-trifluoromethylpyridinyl, thioxo-triazole α-Glucosidase inhibition Not specified
573931-20-1 (5-(4-Chloro-Phenyl)-7-Thiophen-2-yl-4,5,6,7-Tetrahydro-[1,2,4]Triazolo[1,5-a]Pyrimidine) Triazolo-pyrimidine Chlorophenyl, thiophen-2-yl Anticancer/antimicrobial activity (hypothesized) Not specified

Key Observations:

Core Heterocycles: The target compound’s thieno-triazolo-pyrimidine core is distinct from the thiadiazole-triazine system in compound 4.1 . This difference likely alters electronic properties and binding affinities. Analogues like 573931-20-1 share a triazolo-pyrimidine backbone but lack the fused thiophene ring, reducing aromatic conjugation and stability .

Substituent Effects: The THF-2-ylmethyl group in the target compound may improve solubility compared to the trichloroethyl group in 4.1, which is sterically bulky and electron-withdrawing .

Biological Implications :

  • Compounds with thioacetamide linkages (e.g., target compound and 930944-60-8) are associated with enzyme inhibition due to sulfur’s nucleophilic reactivity .
  • The absence of a thiophene ring in 573931-20-1 may limit its interaction with cytochrome P450 enzymes compared to the target compound .

Key Findings:

Synthetic Complexity :

  • The target compound’s fused-ring system likely requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products, similar to challenges observed in synthesizing 4.1 .
  • Thioacetamide formation, as seen in 930944-60-8, often necessitates reagents like P2S5, which are moisture-sensitive and hazardous .

Analytical Validation :

  • X-ray diffraction, as used for 4.1, is critical for confirming the stereochemistry of chiral centers (e.g., tetrahydrofuran substituent) in the target compound .
  • IR and NMR spectroscopy are standard for verifying functional groups like methoxybenzyl and thioacetamide moieties .

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